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3,5-Dichloro-2-(pyrrolidin-3-YL)pyridine
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Overview
Description
3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and a pyrrolidine ring at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine involves the palladium-catalyzed ligand-free Suzuki reaction. This reaction typically uses 2,3,5-trichloropyridine and arylboronic acids as starting materials. The reaction is carried out in an aqueous medium with palladium acetate as the catalyst, which provides high yields under mild and environmentally benign conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, are likely applied to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the pyrrolidine ring .
Scientific Research Applications
3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings allow the compound to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: Lacks the pyrrolidine ring, making it less versatile in biological applications.
2-(Pyrrolidin-3-yl)pyridine: Lacks the chlorine substituents, which can affect its reactivity and binding properties.
Uniqueness
3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine is unique due to the presence of both chlorine atoms and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its reactivity and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H10Cl2N2 |
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Molecular Weight |
217.09 g/mol |
IUPAC Name |
3,5-dichloro-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-3-8(11)9(13-5-7)6-1-2-12-4-6/h3,5-6,12H,1-2,4H2 |
InChI Key |
LSDBTVGEBZXCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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